N-3-isoxazolyl-3-phenylpropanamide
Overview
Description
N-3-isoxazolyl-3-phenylpropanamide, also known as IPP, is a chemical compound with potential applications in scientific research. This compound is synthesized using a series of chemical reactions, and its mechanism of action is not yet fully understood. However, recent research has shown that IPP may have significant biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-3-isoxazolyl-3-phenylpropanamide is not yet fully understood. However, recent research has shown that this compound may act as a modulator of certain neurotransmitters in the brain, including glutamate and GABA. This modulation may result in changes in synaptic plasticity and neuronal activity, which could have significant implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
Recent research has shown that this compound may have significant biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters in the brain, including dopamine and serotonin. Additionally, this compound has been shown to increase the activity of certain enzymes that are involved in the metabolism of neurotransmitters, suggesting that this compound may have a role in regulating the levels of these important signaling molecules in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-3-isoxazolyl-3-phenylpropanamide in lab experiments is its potential to modulate the activity of certain neurotransmitters in the brain. This makes this compound a promising candidate for the development of new drugs for the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments, including its complex synthesis process and the fact that its mechanism of action is not yet fully understood.
Future Directions
There are many potential future directions for the study of N-3-isoxazolyl-3-phenylpropanamide. For example, researchers could investigate the role of this compound in the regulation of other neurotransmitters in the brain, or explore its potential as a treatment for neurological disorders such as Parkinson's disease or depression. Additionally, researchers could investigate the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, the study of this compound has the potential to lead to significant advances in our understanding of the brain and the development of new treatments for neurological disorders.
Scientific Research Applications
N-3-isoxazolyl-3-phenylpropanamide has potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. Recent studies have shown that this compound may have a role in modulating the activity of certain neurotransmitters in the brain, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(13-11-8-9-16-14-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFWHIMZJUZTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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